Pingbeimine C

Description

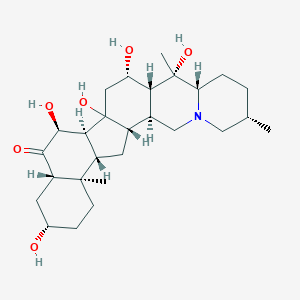

Structure

3D Structure

Properties

IUPAC Name |

(1S,2S,6S,9S,10S,11R,12S,15S,16S,18S,20S,23R,24S)-10,12,14,16,20-pentahydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H43NO6/c1-13-4-5-20-26(3,33)21-15(12-28(20)11-13)16-9-17-22(27(16,34)10-19(21)30)24(32)23(31)18-8-14(29)6-7-25(17,18)2/h13-22,24,29-30,32-34H,4-12H2,1-3H3/t13-,14-,15-,16-,17-,18+,19-,20-,21+,22-,24-,25+,26+,27?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNDFCKYSZIORHG-UPVWELEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C3C(CC4(C(C3CN2C1)CC5C4C(C(=O)C6C5(CCC(C6)O)C)O)O)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H]2[C@@]([C@H]3[C@H](CC4([C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4[C@@H](C(=O)[C@@H]6[C@@]5(CC[C@@H](C6)O)C)O)O)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H43NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00926170 | |

| Record name | 3,7,14,16,20-Pentahydroxycevan-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00926170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128585-96-6 | |

| Record name | Pingbeimine C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128585966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,7,14,16,20-Pentahydroxycevan-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00926170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Fritillaria Alkaloids: A Focus on Peimine as a Proxy for Pingbeimine C

A Note to the Reader: As of the current scientific literature available up to October 2025, there is a notable absence of specific research detailing the mechanism of action for Pingbeimine C. While its chemical structure is documented, dedicated pharmacological studies elucidating its signaling pathways and molecular interactions are not publicly available.

Therefore, this guide will provide a comprehensive overview of the mechanism of action of Peimine , a closely related and well-studied isosteroidal alkaloid isolated from the same plant genus, Fritillaria. The biological activities of Peimine are believed to be representative of the pharmacological potential of other alkaloids in this class, including this compound, and can serve as a valuable proxy for understanding their potential therapeutic effects. This guide is intended for researchers, scientists, and drug development professionals.

Overview of Peimine's Pharmacological Effects

Peimine, an active constituent of Fritillaria thunbergii, has demonstrated significant potential in preclinical studies, primarily exhibiting anti-inflammatory and anti-cancer properties. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways that regulate cellular processes such as inflammation, proliferation, and apoptosis.

Anti-Cancer Activity: Induction of Apoptosis in Glioblastoma Cells

Recent studies have highlighted the efficacy of Peimine in inducing apoptosis in glioblastoma (GBM) cells, a particularly aggressive form of brain cancer. The primary mechanism involves the regulation of the PI3K/AKT signaling pathway, a critical cascade for cell survival and proliferation.

Quantitative Data on Peimine's Effects

| Parameter | Cell Line | Treatment | Result | Reference |

| Cell Viability | U87, U251 | Peimine (0, 12.5, 25, 50 µM) for 24h | Dose-dependent decrease in viability | [1] |

| Apoptosis Induction | U87 | Peimine (25 µM) | Significant increase in Annexin V-FITC positive cells | [1] |

| Protein Expression | U87 | Peimine (0, 12.5, 25, 50 µM) | Dose-dependent decrease in p-PI3K and p-AKT | [1] |

| Protein Expression | U87 | Peimine (0, 12.5, 25, 50 µM) | Dose-dependent increase in Bax and Cleaved-Caspase 3 | [1] |

| Protein Expression | U87 | Peimine (0, 12.5, 25, 50 µM) | Dose-dependent decrease in Bcl-2 | [1] |

Experimental Protocols

Cell Viability Assay (MTT Assay):

-

U87, U251, and HEB cells were seeded in 96-well plates at a density of 8x10³ cells per well and incubated for 24 hours at 37°C.

-

Cells were treated with varying concentrations of Peimine (0, 12.5, 25, 50 µM) for 24 hours.

-

10 µl of MTT solution was added to each well, followed by a 4-hour incubation at 37°C.

-

The formazan crystals were dissolved, and the absorbance was measured to determine cell viability.[1]

Apoptosis Analysis (Annexin V-FITC/PI Staining):

-

U87 cells were treated with Peimine (25 µM) for a specified duration.

-

Cells were harvested, washed, and resuspended in binding buffer.

-

Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension.

-

The stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic cells.[1]

Western Blot Analysis:

-

U87 cells were treated with Peimine at various concentrations.

-

Total protein was extracted, and protein concentrations were determined.

-

Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with primary antibodies against p-PI3K, p-AKT, Bax, Bcl-2, and Cleaved-Caspase 3.

-

After incubation with secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence detection system.[1]

Signaling Pathway

The induction of apoptosis in glioblastoma cells by Peimine is primarily mediated through the inhibition of the PI3K/AKT signaling pathway.

Caption: Peimine-induced apoptosis via PI3K/AKT pathway inhibition.

Anti-Inflammatory Activity: Modulation of the NF-κB Pathway

Peiminine, another major alkaloid from Fritillaria, has been shown to exert anti-inflammatory effects by suppressing the activation of the NF-κB pathway. This mechanism is crucial as NF-κB is a key regulator of the inflammatory response.

Quantitative Data on Peiminine's Effects

| Parameter | Cell Type | Treatment | Result | Reference |

| Inflammatory Mediator Expression | Mouse BMDMs | Peiminine + C. acnes | Inhibition of pro-IL-1β, COX-2, TNF-α, IL-6 expression | [2] |

| NF-κB Activation | Mouse BMDMs | Peiminine + C. acnes | Suppression of NF-κB activation | [2] |

| MAPK Activation | Mouse BMDMs | Peiminine + C. acnes | No effect on JNK, ERK, and p38 MAPK activation | [2] |

Experimental Protocols

Cell Culture and Treatment:

-

Bone marrow-derived macrophages (BMDMs) were cultured from the bone marrow of mice.

-

Cells were pre-treated with Peiminine for a specified time before being stimulated with heat-killed Cutibacterium acnes to induce an inflammatory response.[2]

Gene Expression Analysis (RT-qPCR):

-

Total RNA was extracted from treated and untreated BMDMs.

-

cDNA was synthesized from the RNA.

-

Quantitative PCR was performed using primers specific for pro-IL-1β, COX-2, TNF-α, and IL-6 to measure their mRNA expression levels.[2]

Western Blot for NF-κB and MAPK Pathways:

-

Nuclear and cytoplasmic protein fractions were extracted from BMDMs.

-

Western blotting was performed to detect the levels of phosphorylated and total proteins of the NF-κB (e.g., p65) and MAPK (e.g., p-JNK, p-ERK, p-p38) pathways.[2]

Signaling Pathway

The anti-inflammatory effect of Peiminine is mediated by the selective inhibition of the NF-κB signaling pathway.

Caption: Peiminine's inhibition of the NF-κB inflammatory pathway.

Conclusion and Future Directions

The available evidence strongly suggests that alkaloids from Fritillaria, such as Peimine and Peiminine, exert their therapeutic effects through the modulation of well-defined signaling pathways like PI3K/AKT and NF-κB. These findings provide a solid foundation for the continued investigation of these compounds as potential anti-cancer and anti-inflammatory agents.

Future research should focus on elucidating the specific molecular mechanism of action for this compound to determine if it aligns with its chemical relatives. Comparative studies of the various alkaloids within Fritillaria thunbergii would also be highly valuable in identifying the most potent compounds for further drug development. Such studies will be crucial for translating the therapeutic potential of these natural products into clinical applications.

References

Pingbeimine C: A Technical Guide to its Discovery, Origin, and Characterization in Fritillaria ussuriensis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pingbeimine C, a C-nor-D-homosteroid alkaloid, is a significant bioactive constituent of Fritillaria ussuriensis Maxim., a plant with a long history of use in traditional medicine. This technical guide provides an in-depth overview of the discovery, botanical origin, and chemical characterization of this compound. It details the experimental protocols for its isolation and structure elucidation, presents its spectroscopic data in a structured format, and illustrates its biosynthetic origin within the broader context of cevanine-type alkaloids. This document is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutics derived from Fritillaria species.

Discovery and Botanical Origin

This compound was first isolated from the bulbs of Fritillaria ussuriensis Maxim. by Chinese researchers in 1988. The discovery was reported in the journal Yao Xue Xue Bao (Acta Pharmaceutica Sinica). This initial study described this compound as a novel C-nor-D-homosteroid alkaloid with the molecular formula C₂₇H₄₃NO₆ and a melting point of 171.5-173°C. The structure was elucidated using a combination of spectroscopic methods, including infrared (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR), and was ultimately confirmed by X-ray crystallography.

Fritillaria ussuriensis, a member of the Liliaceae family, is a perennial herbaceous plant native to northeastern China, Korea, and the Primorye Region of Russia. The bulbs of this plant, known as "Ping Bei Mu" in traditional Chinese medicine, are the primary source of this compound and other structurally related alkaloids.

Physicochemical and Spectroscopic Data

The structural characterization of this compound relies on a combination of physicochemical properties and spectroscopic data. A summary of this information is provided in the tables below for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₇H₄₃NO₆ |

| Molecular Weight | 477.64 g/mol |

| Melting Point | 171.5-173 °C |

| Appearance | Crystalline solid |

| Class | C-nor-D-homosteroid alkaloid |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Features and Assignments |

| ¹H NMR | Signals corresponding to methyl groups, methine protons adjacent to hydroxyl groups, and protons of the steroidal skeleton. |

| ¹³C NMR | Resonances for 27 carbon atoms, including signals for carbonyl, hydroxyl-bearing, and aliphatic carbons characteristic of the cevanine-type skeleton. |

| Mass Spectrometry (MS) | Molecular ion peak consistent with the molecular formula. Fragmentation pattern provides structural information. |

| Infrared (IR) | Absorption bands indicating the presence of hydroxyl (-OH) and carbonyl (C=O) functional groups. |

Note: Detailed ¹H and ¹³C NMR chemical shift assignments are crucial for unambiguous structure confirmation and are typically reported in specialized publications.

Experimental Protocols

The isolation and purification of this compound from Fritillaria ussuriensis bulbs involve a multi-step process. The following is a generalized experimental protocol based on common methodologies for the extraction of alkaloids from Fritillaria species.

Extraction of Total Alkaloids

-

Preparation of Plant Material: Dried and powdered bulbs of Fritillaria ussuriensis are used as the starting material.

-

Acidic Extraction: The powdered bulbs are extracted with an acidic aqueous solution (e.g., 0.5-2% hydrochloric acid or acetic acid) to protonate the alkaloids and enhance their solubility in the aqueous phase. This is typically performed under reflux or maceration for several hours and repeated multiple times to ensure exhaustive extraction.

-

Filtration and Concentration: The acidic extract is filtered to remove solid plant material, and the filtrate is concentrated under reduced pressure to yield a crude extract.

-

Acid-Base Partitioning: The concentrated acidic extract is basified with a base (e.g., ammonia solution or sodium hydroxide) to a pH of 9-11. This deprotonates the alkaloids, making them soluble in organic solvents. The basified solution is then partitioned with an immiscible organic solvent such as chloroform or dichloromethane. The organic layer containing the total alkaloids is collected.

-

Solvent Removal: The organic solvent is evaporated under reduced pressure to yield the crude total alkaloid extract.

Isolation and Purification of this compound

-

Column Chromatography: The crude total alkaloid extract is subjected to column chromatography for separation.

-

Stationary Phase: Silica gel or alumina is commonly used as the stationary phase.

-

Mobile Phase: A gradient elution system of solvents with increasing polarity is employed. A common solvent system starts with a non-polar solvent like chloroform and gradually introduces a more polar solvent like methanol.

-

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

-

Further Purification: Fractions enriched with this compound may require further purification steps, such as preparative high-performance liquid chromatography (HPLC), to obtain the compound in high purity.

-

Crystallization: The purified this compound is crystallized from a suitable solvent system to obtain a crystalline solid for final characterization.

Biosynthesis of this compound

This compound belongs to the cevanine class of isosteroidal alkaloids. The biosynthesis of these alkaloids in Fritillaria species originates from the mevalonate (MVA) and 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways, which provide the precursor isopentenyl pyrophosphate (IPP). The general biosynthetic pathway leading to the cevanine skeleton is illustrated below. The specific enzymatic steps for the hydroxylation at various positions on the cevanine core to yield this compound are still under investigation but are believed to be catalyzed by cytochrome P450 monooxygenases.

Visualizations

Experimental Workflow

Caption: Workflow for the isolation of this compound.

Biosynthetic Pathway

Caption: Generalized biosynthetic pathway to this compound.

Conclusion

This compound stands as a notable example of the rich chemical diversity found within the Fritillaria genus. Its discovery and ongoing research into its pharmacological properties underscore the importance of natural products in drug discovery. This technical guide provides a foundational understanding of this compound, from its botanical origins to its chemical synthesis within the plant. The detailed experimental protocols and structured data presentation are intended to facilitate further research and development of this and related compounds for potential therapeutic applications.

An In-depth Technical Guide to the Physicochemical Properties and Solubility of Pingbeimine C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and solubility of Pingbeimine C, a steroidal alkaloid isolated from the bulbs of Fritillaria ussuriensis. The information presented herein is intended to support research, drug discovery, and development activities involving this natural compound.

Physicochemical Properties

This compound possesses a complex steroidal structure that dictates its chemical and physical characteristics. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₂₇H₄₃NO₆ | [1] |

| Molecular Weight | 477.6 g/mol | [1] |

| Appearance | Colorless to pale yellow crystalline solid | [2] |

| Melting Point | 171.5 - 173 °C | [3] |

| CAS Number | 128585-96-6 | [1] |

Solubility Profile

| Solvent | Solubility | Source |

| Methanol | Soluble | [2] |

| Ethanol | Soluble | [2] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [2] |

| Other Organic Solvents | Soluble | [2] |

Experimental Protocols

Detailed experimental protocols for determining the physicochemical and solubility properties of this compound are crucial for reproducible research. The following sections outline standardized methodologies that can be applied.

Determination of Melting Point

The melting point of this compound can be determined using the capillary method with a digital melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a calibrated melting point apparatus.

-

Heating: The sample is heated at a steady rate of 10°C/minute for a preliminary approximate melting point.

-

Refined Measurement: The experiment is repeated with a fresh sample, heating rapidly to about 15-20°C below the approximate melting point, and then reducing the heating rate to 1-2°C/minute.

-

Data Recording: The temperature at which the first liquid appears (onset) and the temperature at which the entire solid phase has liquefied (completion) are recorded as the melting point range.

Determination of Solubility (Shake-Flask Method)

The equilibrium solubility of this compound in various solvents can be determined using the shake-flask method.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent (e.g., methanol, ethanol, DMSO) in a sealed container.

-

Equilibration: The mixture is agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the supernatant.

-

Sample Analysis: An aliquot of the clear supernatant is carefully removed, diluted appropriately, and the concentration of dissolved this compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed in units such as mg/mL or mol/L.

Biological Activity and Signaling Pathways

This compound and related alkaloids from Fritillaria species have been reported to exhibit various biological activities, including anti-inflammatory and anti-cancer effects. These activities are mediated through the modulation of specific cellular signaling pathways.

Anti-Cancer Activity: Apoptosis Induction and Cell Cycle Arrest

This compound has been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells, key mechanisms for its potential anti-neoplastic effects.

Caption: this compound's anti-cancer signaling pathways.

Anti-Inflammatory Activity

Alkaloids from Fritillaria species have demonstrated anti-inflammatory properties by modulating key inflammatory signaling pathways such as the NF-κB pathway.

Caption: Anti-inflammatory action of Fritillaria alkaloids.

Conclusion

This technical guide provides essential physicochemical and solubility information for this compound, along with standardized experimental protocols and an overview of its biological activities and associated signaling pathways. This compilation of data serves as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation and potential therapeutic applications of this promising compound.

References

Pingbeimine C: A Technical Guide to Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pingbeimine C, a C-nor-D-homosteroid alkaloid isolated from the bulb of Fritillaria ussuriensis Maxim, belongs to a class of compounds with significant therapeutic potential. While direct and extensive research on this compound's biological activities is emerging, preliminary studies and the well-documented pharmacological effects of related alkaloids from Fritillaria species suggest promising anticancer and anti-inflammatory properties. This technical guide provides an in-depth overview of the methodologies for screening the biological activity of this compound, drawing upon established protocols for analogous compounds from its natural source. The guide includes detailed experimental procedures, data presentation in tabular format for comparative analysis, and visualizations of key signaling pathways to facilitate a comprehensive understanding for researchers in drug discovery and development. It is important to note that while this compound has been identified in several studies, detailed biological activity data for this specific compound remains limited in publicly accessible scientific literature. The experimental protocols and data presented herein are based on studies of other alkaloids isolated from Fritillaria ussuriensis and are intended to serve as a foundational guide for the investigation of this compound.

Introduction

This compound is a structurally unique alkaloid identified in Fritillaria ussuriensis, a plant with a long history in traditional medicine for treating respiratory and inflammatory conditions[1][2]. Alkaloids from Fritillaria species are known to possess a wide range of pharmacological activities, including antitussive, expectorant, anti-inflammatory, and anticancer effects[3][4]. The growing interest in natural products for novel drug leads necessitates a thorough investigation into the biological activities of individual compounds like this compound.

This guide outlines the core experimental workflows for assessing the anticancer and anti-inflammatory potential of this compound. It is designed to provide researchers with the necessary protocols to initiate a comprehensive screening cascade, from initial cytotoxicity assays to the exploration of underlying mechanisms of action.

Anticancer Activity Screening

Preliminary evaluations suggest that this compound may inhibit cancer cell proliferation[5]. The following protocols, adapted from studies on related Fritillaria alkaloids, can be employed to investigate its anticancer potential.

In Vitro Cytotoxicity Assays

A primary step in anticancer drug screening is to determine the cytotoxic effects of the compound on various cancer cell lines.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Culture: Culture human cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.1%. Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle control. Determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.

Data Presentation: Cytotoxicity of Fritillaria ussuriensis Alkaloids

| Compound | Cell Line | Incubation Time (h) | IC50 (µM) | Reference |

| Peimisine | Various | Not Specified | Not Specified (Induces G0/G1 arrest and apoptosis) | [5] |

| Chloroform Extract | Various | Not Specified | Stronger cytotoxic activity than other extracts | [5] |

| Purified Alkaloids | Various | Not Specified | Stronger cytotoxic activity than other extracts | [5] |

Anti-inflammatory Activity Screening

This compound is suggested to have anti-inflammatory properties[5]. The following protocols are standard for evaluating the anti-inflammatory effects of natural compounds.

Inhibition of Nitric Oxide (NO) Production

Overproduction of nitric oxide (NO) is a hallmark of inflammation. The Griess assay is commonly used to measure NO production in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (e.g., dexamethasone).

-

Griess Reagent: Collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate. Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

-

Incubation and Measurement: Incubate the plate for 10 minutes at room temperature. Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the vehicle control. Determine the IC50 value.

Data Presentation: Anti-inflammatory Activity of Fritillaria ussuriensis Alkaloids

The following table summarizes the anti-inflammatory activity of several undescribed steroidal alkaloids from Fritillaria ussuriensis[6].

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

| Undescribed Alkaloid 1 | NO Production | RAW 264.7 | < 10 | [6] |

| Undescribed Alkaloid 4 | NO Production | RAW 264.7 | < 10 | [6] |

| Undescribed Alkaloid 11 | NO Production | RAW 264.7 | < 10 | [6] |

| Undescribed Alkaloid 15 | NO Production | RAW 264.7 | < 10 | [6] |

| Known Alkaloid 22 | NO Production | RAW 264.7 | < 10 | [6] |

| Known Alkaloid 24 | NO Production | RAW 264.7 | < 10 | [6] |

Visualization of Signaling Pathways and Workflows

Understanding the molecular mechanisms underlying the biological activities of this compound is crucial. The following diagrams, generated using Graphviz, illustrate a potential signaling pathway involved in inflammation and a general workflow for biological activity screening.

NF-κB Signaling Pathway in Inflammation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation. Many anti-inflammatory compounds exert their effects by inhibiting this pathway.

References

- 1. A new alkaloid from Fritillaria ussuriensis Maxim - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Natural drug sources for respiratory diseases from Fritillaria: chemical and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Undescribed steroidal alkaloids from the bulbs of Fritillaria ussuriensis Maxim and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Traditional Medicinal Uses of Pingbeimine C

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pingbeimine C, a prominent isosteroidal alkaloid isolated from the bulbs of Fritillaria ussuriensis Maxim., holds a significant place in Traditional Chinese Medicine (TCM). Known as "Ping Bei Mu," the bulb of this plant has been utilized for centuries to treat a variety of respiratory ailments. This technical guide synthesizes the available scientific and traditional knowledge regarding this compound, with a focus on its core medicinal applications: antitussive and anti-inflammatory activities. This document provides a comprehensive overview of its traditional context, pharmacological effects, and underlying mechanisms of action, supported by quantitative data and detailed experimental insights to facilitate further research and drug development.

Traditional Medicinal Uses

The bulb of Fritillaria ussuriensis is characterized in TCM by its bitter, sweet, and slightly cold properties, with an affinity for the Lung and Heart meridians. Its primary traditional actions are to clear heat, moisten the lungs, resolve phlegm, and alleviate cough.[1][2] It is traditionally indicated for conditions presenting with heat in the lungs, cough, sticky or bloody sputum, and chest distress.[2]

Traditional Preparations

A common traditional method for preparing Fritillaria ussuriensis for cough is as a decoction. While specific dosages can vary, a general recommendation is 3-9 grams of the dried bulb in a decoction.[3] Another well-known preparation is a "Fritillaria and Pear" soup, where the powdered bulb is steamed inside a cored pear with sugar, and the entire preparation is consumed.[3] A more complex cough syrup involves decocting the bulb with other herbs like almond, loquat leaf, and licorice. A patented preparation method for a fritillary bulb cough syrup involves the following steps:

-

Soaking a mixture of Fritillaria cirrhosa (a related species), almond, coltsfoot, perilla leaf, aster root, peucedanum root, platycodon root, tangerine peel, and licorice root in 5 times the volume of water for 24 hours.

-

Bringing the mixture to a boil over high heat for 30 minutes, then simmering over low heat for 3-5 hours until the liquid is reduced by half.

-

Adding sucrose and boiling for another 30 minutes.[4]

Pharmacological Effects of this compound

Modern pharmacological research has begun to validate the traditional uses of Fritillaria ussuriensis, with studies indicating that the contained alkaloids, including this compound, possess significant antitussive, expectorant, and anti-inflammatory properties.[5]

Antitussive and Expectorant Effects

Alkaloids from Fritillaria species are recognized for their ability to suppress the cough reflex and aid in the clearance of mucus. While specific dose-response data for this compound is limited in publicly available literature, studies on related alkaloids and crude extracts demonstrate a clear antitussive effect.

Anti-inflammatory Activity

The anti-inflammatory effects of Fritillaria alkaloids are a cornerstone of their traditional use in treating respiratory inflammation. These effects are attributed to the modulation of key inflammatory mediators.

Quantitative Data Summary

While specific quantitative data for the isolated compound this compound is not extensively available in the public domain, the following table summarizes typical dosages for the whole herb as used in traditional medicine, which contains this compound.

| Preparation | Dosage | Traditional Use | Source |

| Fritillaria ussuriensis Bulb Decoction | 3-9 grams | Cough, Phlegm | [3] |

Further research is required to establish specific IC50 values and dose-response curves for pure this compound.

Experimental Protocols

General Isolation of Alkaloids from Fritillaria ussuriensis

While a highly detailed, publicly available protocol specifically for this compound is scarce, a general approach for the isolation of alkaloids from Fritillaria species can be outlined. This serves as a foundational method that can be optimized for the specific isolation of this compound.

Objective: To extract and isolate total alkaloids from the dried bulbs of Fritillaria ussuriensis.

Materials:

-

Dried bulbs of Fritillaria ussuriensis

-

Methanol

-

Ethyl acetate

-

n-hexane

-

Ammonia solution

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Silica gel for column chromatography

-

High-Performance Liquid Chromatography (HPLC) system

-

Evaporative Light Scattering Detector (ELSD)

Procedure:

-

Extraction: The dried and powdered bulbs are macerated with methanol and extracted under reflux. The methanol extract is then concentrated under reduced pressure.

-

Acid-Base Extraction: The concentrated extract is dissolved in an acidic aqueous solution (e.g., 0.5% HCl) and filtered. The acidic solution is then washed with a non-polar solvent like ethyl acetate to remove neutral and weakly acidic compounds. The aqueous phase is then basified with an ammonia solution to a pH of 9-10 and extracted with a solvent such as ethyl acetate or chloroform to obtain the total alkaloids.

-

Chromatographic Separation: The crude alkaloid extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents, typically a mixture of chloroform and methanol with a small amount of ammonia. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

HPLC Purification: Fractions containing compounds of interest are further purified by preparative HPLC on a C18 column. A common mobile phase for separating Fritillaria alkaloids is a gradient of acetonitrile and water containing a modifier like diethylamine to improve peak shape. An ELSD is often used for detection as many alkaloids lack a strong chromophore.

In Vivo Antitussive Activity Assay (Guinea Pig Model)

Objective: To evaluate the antitussive effect of a test compound (e.g., this compound) in a cough model induced by a chemical irritant.

Animals: Male Dunkin-Hartley guinea pigs.

Procedure:

-

Acclimatization: Animals are acclimatized to the experimental conditions for several days before the study.

-

Cough Induction: A cough is induced by exposing the guinea pigs to an aerosol of a tussive agent, such as citric acid or capsaicin, in a whole-body plethysmograph. The number of coughs is recorded over a specific period.

-

Drug Administration: The test compound (this compound) or a positive control (e.g., codeine phosphate) is administered, typically orally (p.o.) or intraperitoneally (i.p.), at various doses. A vehicle control group receives the solvent used to dissolve the test compound.

-

Post-Treatment Cough Induction: After a set pre-treatment time, the animals are re-challenged with the tussive agent, and the number of coughs is again recorded.

-

Data Analysis: The percentage inhibition of the cough response is calculated for each dose of the test compound compared to the vehicle control group.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of many natural compounds are mediated through the modulation of key signaling pathways involved in the inflammatory response. While direct evidence for this compound is still emerging, the likely targets, based on the activity of similar alkaloids, are the NF-κB and MAPK signaling pathways.

Putative Anti-inflammatory Signaling Pathway

The following diagram illustrates a hypothetical mechanism by which this compound may exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

References

- 1. A Systematic Review on Traditional Uses, Sources, Phytochemistry, Pharmacology, Pharmacokinetics, and Toxicity of Fritillariae Cirrhosae Bulbus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ussuri Fritillary Bulb [herbaltcm.sn.polyu.edu.hk]

- 3. Fritillaria [itmonline.org]

- 4. CN102380025A - Preparation method of fritillary bulb cough syrup - Google Patents [patents.google.com]

- 5. caringsunshine.com [caringsunshine.com]

Pingbeimine C: A Technical Guide to its Natural Source and Isolation for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Pingbeimine C, an isosteroidal alkaloid of significant interest in phytochemical and pharmacological research. The document details its natural source, comprehensive experimental protocols for its isolation and purification, and discusses its potential biological activities and associated signaling pathways.

Natural Source of this compound

This compound is a naturally occurring steroidal alkaloid predominantly found in the bulbs of various plant species belonging to the genus Fritillaria, within the family Liliaceae. These herbaceous perennial plants are distributed across temperate regions of the Northern Hemisphere. The bulbs of Fritillaria species, often referred to as "Beimu" in traditional Chinese medicine, are the primary plant part utilized for the extraction of this compound and other related alkaloids. Species such as Fritillaria taipaiensis, Fritillaria wabuensis, and Fritillaria cirrhosa are known sources of these compounds. The concentration and composition of alkaloids, including this compound, can vary depending on the plant species, geographical location, and harvesting time.

Experimental Protocols for Isolation and Purification

Extraction of Total Alkaloids

-

Preparation of Plant Material: Dried and powdered Fritillaria bulbs are used as the starting material.

-

Solvent Extraction: The powdered bulbs are subjected to extraction with an alcoholic solvent, typically 70-95% ethanol, using methods such as maceration, percolation, or Soxhlet extraction. This process is repeated multiple times to ensure exhaustive extraction of the alkaloids.

-

Concentration: The combined ethanolic extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Acid-Base Partitioning for Alkaloid Enrichment

-

Acidification: The crude extract is suspended in an acidic aqueous solution (e.g., 0.5-1% hydrochloric acid or sulfuric acid) to protonate the nitrogen-containing alkaloids, rendering them water-soluble.

-

Removal of Neutral and Acidic Impurities: The acidic solution is then washed with an immiscible organic solvent, such as diethyl ether or chloroform, to remove neutral and acidic impurities, which remain in the organic phase.

-

Alkalinization: The aqueous layer containing the protonated alkaloids is then made alkaline by the addition of a base, such as ammonium hydroxide or sodium carbonate, to a pH of 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.

-

Extraction of Free Alkaloids: The free alkaloids are then extracted from the alkaline aqueous solution using an organic solvent like chloroform or dichloromethane. This step is repeated several times to ensure complete extraction.

-

Final Concentration: The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the total alkaloid extract.

Chromatographic Purification of this compound

Further purification of this compound from the total alkaloid extract is achieved through various chromatographic techniques.

-

Silica Gel Column Chromatography: The total alkaloid extract is often first subjected to column chromatography on silica gel. A gradient elution system, typically starting with a non-polar solvent like chloroform and gradually increasing the polarity by adding methanol, is used to separate the alkaloids based on their polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified by preparative High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column is commonly employed with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, often with the addition of a modifier like trifluoroacetic acid or formic acid to improve peak shape.

-

High-Speed Counter-Current Chromatography (HSCCC): This technique has been successfully applied for the purification of related alkaloids like peimisine. A two-phase solvent system is utilized, and the separation is based on the differential partitioning of the compound between the two liquid phases. For peimisine, a solvent system of n-hexane-ethyl acetate-methanol-water has been reported.

Quantitative Data

The following table summarizes representative quantitative data for the isolation of peimisine, a closely related isosteroidal alkaloid from Fritillaria taipaiensis, which can be considered indicative of the potential yields and purity achievable for this compound using similar methods.[1]

| Parameter | Value | Reference |

| Starting Material | 50 mg of total alkaloid extract | [1] |

| Purified Compound | 5.3 mg of peimisine | [1] |

| Purity | 96.3% | [1] |

| Recovery | 87.2% | [1] |

Biological Activity and Signaling Pathways

While the specific biological activities of this compound are not extensively documented in publicly available research, related isosteroidal alkaloids from Fritillaria species have demonstrated significant pharmacological effects. For instance, peiminine has been shown to inhibit the proliferation of colorectal cancer cells by inducing apoptosis and autophagy. This suggests that this compound may possess similar cytotoxic and anti-cancer properties.

The mechanism of action for these related alkaloids often involves the modulation of key cellular signaling pathways. For example, the induction of apoptosis could be mediated through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, involving the activation of caspases. Autophagy induction might be linked to the inhibition of the mTOR signaling pathway or the activation of the AMPK pathway.

Visualizations

Experimental Workflow for this compound Isolation

Caption: A generalized workflow for the isolation of this compound from Fritillaria bulbs.

Postulated Signaling Pathway for Anticancer Activity

References

A Technical Guide to the Biosynthesis of Pingbeimine C in Fritillaria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current understanding of the Pingbeimine C biosynthesis pathway in plants of the Fritillaria genus. It consolidates findings from transcriptomic, metabolomic, and phytochemical studies to present a detailed molecular picture, outlines key experimental protocols, and offers quantitative data for reference.

Overview of Isosteroidal Alkaloid Biosynthesis in Fritillaria

The biosynthesis of this compound is part of the larger isosteroidal alkaloid (ISA) pathway, a complex metabolic route responsible for producing a wide array of pharmacologically active compounds in Fritillaria species. These alkaloids are broadly classified into cevanine and jervine types based on their steroidal skeletons. This compound is a cevanine-type alkaloid. The synthesis originates from the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are produced through the mevalonate (MVA) and/or the methylerythritol phosphate (MEP) pathways in the cytoplasm and plastids, respectively.

The consensus pathway involves the formation of the sterol backbone from these precursors, followed by a series of modifications including hydroxylations, oxidations, and transaminations to yield the diverse alkaloid structures. Key enzyme families, particularly Cytochrome P450 monooxygenases (CYP450s) and oxidoreductases, are critical in the later, highly specific modification steps that lead to the vast chemical diversity of Fritillaria alkaloids.[1][2]

The this compound Biosynthesis Pathway

While the complete enzymatic sequence for this compound biosynthesis has not been fully elucidated, a putative pathway can be constructed based on known precursors, related alkaloid structures, and the functions of key enzyme families identified in Fritillaria transcriptomic studies. The pathway begins with cholesterol, the common precursor for all steroidal alkaloids.

Caption: Putative biosynthesis pathway of this compound from primary metabolism.

The pathway proceeds as follows:

-

Cholesterol to Cevanine Intermediate: Cholesterol undergoes a series of enzymatic modifications, including the incorporation of a nitrogen atom, to form the basic cevanine-type steroidal skeleton.[3]

-

Formation of Peimine (Verticine) and Peiminine (Verticinone): Key intermediates in the pathway are peimine (also known as verticine) and peiminine (also known as verticinone). Peimine contains a hydroxyl group at the C-6 position, while peiminine has a carbonyl group at the same position. These two compounds are interconvertible through oxidation and reduction.[4] A 1937 study demonstrated this chemical conversion, suggesting a likely enzymatic oxidation/reduction step in the biological pathway, potentially catalyzed by an oxidoreductase.[4]

-

Final Step to this compound: this compound is a derivative of the peiminine structure. The formation of this compound from a precursor like peiminine would require further modification, such as hydroxylation at a specific position on the steroidal backbone. This final step is hypothesized to be catalyzed by a specific Cytochrome P450 monooxygenase, given the well-established role of this enzyme family in the late-stage diversification of alkaloids.[2] The exact enzyme, however, remains to be identified.

Quantitative Data on Isosteroidal Alkaloids

Quantitative analysis of alkaloid content is crucial for quality control and for understanding the metabolic flux within Fritillaria species. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive method for this purpose. The following table summarizes representative quantitative data for major isosteroidal alkaloids in different Fritillaria species.

| Fritillaria Species | Alkaloid | Concentration Range (μg/g) | Reference |

| Fritillaria cirrhosa Bulbus (FCB) | Peimisine | 17.92 – 123.53 | [5] |

| Imperialine | 2.16 – 113.84 | [5] | |

| Verticinone | 0.81 – 47.97 | [5] | |

| Verticine | 0.52 – 62.47 | [5] | |

| Delavine | 0.42 – 29.18 | [5] | |

| Fritillaria pallidiflora Bulbus (FPB) | Peimisine | 0.82 – 13.91 | [5] |

| Imperialine | 78.05 – 344.09 | [5] | |

| Verticinone | 0.11 – 0.53 | [5] | |

| Verticine | 0.12 – 0.50 | [5] | |

| Delavine | 1.14 – 15.65 | [5] | |

| Fritillaria thunbergii (with OF) | Peimine | ~603 (0.0603%) | [6] |

| Peiminine | ~502 (0.0502%) | [6] |

Note: Data for this compound is not widely available in comparative quantitative studies.

Key Experimental Protocols

Elucidating the this compound biosynthesis pathway requires a combination of transcriptomic, genomic, and biochemical approaches. Below are detailed methodologies for key experiments.

Transcriptome Analysis of Fritillaria Bulbs (RNA-Seq)

Transcriptome sequencing is used to identify candidate genes, such as those encoding CYP450s and other enzymes, that are differentially expressed in tissues actively producing alkaloids.

Caption: A generalized workflow for transcriptome analysis in Fritillaria.

Methodology:

-

RNA Extraction:

-

Flash-freeze fresh Fritillaria bulb tissue in liquid nitrogen and grind to a fine powder.

-

Extract total RNA using a suitable method, such as a modified CTAB protocol or a commercial kit (e.g., TRIzol reagent), which is effective for tissues with high polysaccharide content.

-

Assess RNA integrity and quantity using a spectrophotometer (e.g., NanoDrop) and an Agilent 2100 Bioanalyzer. High-quality RNA should have a RIN value > 7.0.

-

-

Library Preparation and Sequencing:

-

Isolate mRNA from total RNA using oligo(dT) magnetic beads.[7]

-

Synthesize cDNA using a kit such as the Clontech SMARTer PCR cDNA Synthesis Kit.[7]

-

Construct sequencing libraries, which may include fragmenting the cDNA, adding sequencing adapters, and PCR amplification.

-

Sequence the prepared libraries on a high-throughput platform like the Illumina HiSeq 2500.[8]

-

-

Bioinformatic Analysis:

-

Perform quality control on raw sequencing reads to remove adapters and low-quality sequences.

-

For species without a reference genome, perform de novo assembly of the high-quality reads into transcripts using software like Trinity.[6]

-

Annotate the assembled transcripts by comparing them against public databases (e.g., NCBI Nr, Swiss-Prot, KEGG, GO) using BLAST.

-

Quantify transcript abundance and perform differential expression analysis to identify genes that are upregulated in alkaloid-producing tissues or under specific conditions.

-

Functional Characterization of Candidate CYP450 Enzymes

Once candidate genes are identified via RNA-Seq, their function must be validated biochemically. This typically involves heterologous expression of the enzyme and in vitro assays with putative substrates.

Caption: Workflow for the functional characterization of a candidate CYP450 enzyme.

Methodology:

-

Gene Cloning and Expression:

-

Amplify the full-length open reading frame (ORF) of the candidate CYP450 gene from Fritillaria cDNA.

-

Clone the ORF into a suitable expression vector, such as pCWori+ for E. coli or a pYES vector for yeast (Saccharomyces cerevisiae).[9] The vector should ideally allow for co-expression of a compatible NADPH-cytochrome P450 reductase, which is essential for CYP450 activity.

-

Transform the expression construct into the host organism (E. coli or yeast).

-

Induce protein expression under optimized conditions (e.g., temperature, inducer concentration).

-

-

Enzyme Preparation:

-

Harvest the cells and prepare a microsomal fraction, as plant CYP450s are typically membrane-bound. This involves cell lysis followed by differential centrifugation.

-

Confirm the expression of the recombinant protein via SDS-PAGE and Western blot, and quantify the active P450 content using CO-difference spectroscopy.

-

-

In Vitro Assay:

-

Set up the enzymatic reaction in a buffered solution containing the microsomal fraction (or purified enzyme), the putative substrate (e.g., peiminine), and a source of reducing equivalents (an NADPH-generating system or purified NADPH-P450 reductase and NADPH).

-

Incubate the reaction at an optimal temperature for a defined period.

-

Stop the reaction (e.g., by adding an organic solvent like ethyl acetate).

-

-

Product Analysis:

-

Extract the products with an organic solvent.

-

Analyze the extract using LC-MS or GC-MS to identify the reaction product by comparing its mass spectrum and retention time to an authentic standard of this compound, if available.

-

If the enzyme is active, determine kinetic parameters (Km, Vmax) by varying the substrate concentration.

-

Conclusion and Future Directions

The biosynthesis of this compound in Fritillaria follows the general pathway of isosteroidal alkaloids, originating from cholesterol and proceeding through key cevanine-type intermediates like peimine and peiminine. While the broad strokes of the pathway are understood, the specific enzymes responsible for the final, decisive steps in this compound formation—particularly the conversion of peiminine—remain to be discovered. Future research should focus on the functional characterization of candidate oxidoreductases and CYP450s identified through transcriptomic studies in high-Pingbeimine C-accumulating species like Fritillaria ussuriensis. The successful elucidation of this pathway will not only deepen our fundamental understanding of plant secondary metabolism but also provide critical tools for the metabolic engineering and synthetic biology-based production of this valuable medicinal compound.

References

- 1. Three undescribed isosteroidal alkaloids from the bulbs of Fritillaria ussuriensis maxim: Anti-inflammatory activities, docking studies and molecular dynamic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enzymatic oxidations in the biosynthesis of complex alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. simm.cas.cn [simm.cas.cn]

- 5. A distinction between Fritillaria Cirrhosa Bulbus and Fritillaria Pallidiflora Bulbus via LC–MS/MS in conjunction with principal component analysis and hierarchical cluster analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transcriptomic analysis reveals effects of fertilization towards growth and quality of Fritillariae thunbergii bulbus | PLOS One [journals.plos.org]

- 7. Full-Length Transcriptome Sequencing Provides Insights into Flavonoid Biosynthesis in Fritillaria hupehensis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Transcriptomic and metabolomic analyses provide new insights into the appropriate harvest period in regenerated bulbs of Fritillaria hupehensis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Heterologous expression of human cytochromes P450 2D6 and CYP3A4 in Escherichia coli and their functional characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

Pingbeimine C (CAS No. 128585-96-6): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pingbeimine C, with the Chemical Abstracts Service (CAS) number 128585-96-6, is a naturally occurring steroidal alkaloid belonging to the cevanine classification.[1] This compound is found in plants of the Fritillaria genus, which have a long history of use in traditional medicine, particularly for respiratory ailments. While specific research on this compound is limited, the broader family of Fritillaria alkaloids has garnered scientific interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the known information on this compound and presents relevant data from closely related compounds to inform future research and drug development efforts.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is crucial for its handling, formulation, and analysis in a research setting.

| Property | Value | Source |

| CAS Number | 128585-96-6 | [1] |

| Molecular Formula | C27H43NO6 | [1] |

| Molecular Weight | 477.63 g/mol | [1] |

| Synonyms | Pingpeimine C, PingbeiMine A, (3β,5α,7α,16β)-3,7,14,16,20-Pentahydroxycevan-6-one | [1][2] |

| Appearance | Solid (predicted) | |

| Solubility | Soluble in methanol, ethanol, DMSO | |

| pKa | 12.30 ± 0.70 (Predicted) |

Potential Pharmacological Activities and Mechanism of Action

Direct pharmacological studies on isolated this compound are not extensively available in the public domain. However, research on total alkaloids from Fritillaria cirrhosa and structurally similar cevanine-type alkaloids provides valuable insights into its potential therapeutic applications.

Anti-inflammatory and Anti-fibrotic Activity

Extracts of Fritillaria bulbs and related alkaloids, such as peiminine, have demonstrated significant anti-inflammatory and anti-fibrotic properties.[3][4][5] These effects are particularly relevant to respiratory conditions like pulmonary fibrosis.[5][6][7][8][9][10]

A key mechanism implicated in these activities is the inhibition of the Transforming Growth Factor-beta (TGF-β) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[11][12][13][14][15][16][17] The TGF-β pathway is a central regulator of fibrosis, while the NF-κB pathway is a critical mediator of inflammation.[11][13][14][16] Inhibition of these pathways by Fritillaria alkaloids suggests a potential mechanism for their therapeutic effects in inflammatory and fibrotic diseases.

Anticancer Activity

Emerging evidence suggests that alkaloids from Fritillaria species may possess anticancer properties.[18][19][20][21] Studies on the total alkaloids of Bulbus Fritillariae Cirrhosae have shown antiproliferative activity against various cancer cell lines, including breast cancer.[22][23][24][25] While the specific contribution of this compound to this activity is unknown, it represents a promising area for future investigation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for related Fritillaria alkaloids. These protocols can serve as a foundation for designing experiments to investigate the biological activities of this compound.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This protocol is adapted from studies on the anti-inflammatory effects of steroidal alkaloids from Fritillaria ussuriensis.[26]

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1 hour.

-

Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.

-

NO Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

In Vitro Antifibrotic Assay: TGF-β-induced Fibroblast Activation

This protocol is based on studies investigating the antifibrotic effects of cevanine-type alkaloids.[5]

-

Cell Culture: Culture human lung fibroblasts (e.g., MRC-5) in EMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Seeding: Seed the cells in a 6-well plate and grow to confluence.

-

Serum Starvation: Serum-starve the cells for 24 hours before treatment.

-

Treatment and Stimulation: Pre-treat the cells with the test compound for 1 hour, followed by stimulation with TGF-β1 (e.g., 5 ng/mL) for 48 hours.

-

Protein Extraction and Western Blot: Lyse the cells and extract total protein. Perform Western blot analysis to determine the expression levels of fibrotic markers such as α-smooth muscle actin (α-SMA) and fibronectin.

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the effect of the compound on TGF-β1-induced protein expression.

In Vitro Anticancer Assay: MTT Cell Viability Assay

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cells.

-

Cell Culture: Culture a cancer cell line of interest (e.g., MCF-7 for breast cancer) in appropriate media and conditions.

-

Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Treatment: Treat the cells with a range of concentrations of the test compound for 24, 48, or 72 hours.

-

MTT Assay: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilization: Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by this compound and a general workflow for its investigation.

Caption: Hypothesized inhibition of the TGF-β signaling pathway by this compound.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Caption: A proposed experimental workflow for the investigation of this compound.

Conclusion and Future Directions

This compound represents an understudied natural product with potential therapeutic value, inferred from the bioactivities of related Fritillaria alkaloids. The existing literature strongly suggests that future research should focus on its anti-inflammatory, anti-fibrotic, and anticancer properties. The experimental protocols and hypothesized mechanisms of action outlined in this guide provide a solid framework for initiating such investigations. Elucidating the specific biological targets and signaling pathways modulated by this compound will be crucial for its potential development as a novel therapeutic agent.

References

- 1. This compound | C27H43NO6 | CID 195576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 128585-96-6(Pingpeimine C) | Kuujia.com [kuujia.com]

- 3. Anti-inflammatory activity of peiminine in acetic acid-induced ulcerative colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Peiminine Exerts Its Anti-Acne Effects by Regulating the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cevanine-type alkaloids from the bulbs of Fritillaria unibracteata var. wabuensis and their antifibrotic activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. my.clevelandclinic.org [my.clevelandclinic.org]

- 7. Idiopathic pulmonary fibrosis - Wikipedia [en.wikipedia.org]

- 8. Idiopathic Pulmonary Fibrosis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Interstitial Pulmonary Fibrosis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. TGFBI regulates the TGF-β pathway to affect the malignant progression and cisplatin sensitivity in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. TGF-β1 is involved in senescence-related pathways in glomerular endothelial cells via p16 translocation and p21 induction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | TGFβ signaling pathways in human health and disease [frontiersin.org]

- 16. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Porcine Coronin 1A Contributes to Nuclear Factor-Kappa B (NF-κB) Inactivation during Haemophilus parasuis Infection | PLOS One [journals.plos.org]

- 18. mdpi.com [mdpi.com]

- 19. In Vitro and in Vivo Anticancer Activity of Pardaxin against Proliferation and Growth of Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. An evaluation of palbociclib as a breast cancer treatment option: a current update - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Palbociclib in metastatic breast cancer: current evidence and real-life data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. youtube.com [youtube.com]

- 26. Undescribed steroidal alkaloids from the bulbs of Fritillaria ussuriensis Maxim and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Therapeutic Targets of Pingbeimine C and the Structurally Related Alkaloid Peiminine

Disclaimer: Direct scientific literature on the specific therapeutic targets of Pingbeimine C is limited. This guide provides a detailed analysis of Peiminine, a structurally similar and well-researched isosteroidal alkaloid from the same botanical family (Fritillaria). The therapeutic mechanisms of Peiminine are presented here as a potential analogue for understanding the possible activities of this compound, intended for a research and drug development audience.

Introduction

This compound is a natural isosteroidal alkaloid isolated from plants of the Fritillaria genus, which have a long history of use in traditional medicine for treating respiratory ailments. Due to a scarcity of specific research on this compound, this document focuses on the extensively studied analogue, Peiminine. Peiminine has demonstrated significant anti-inflammatory, anti-cancer, and other pharmacological activities.[1] This guide will delve into the molecular targets and signaling pathways modulated by Peiminine, presenting a foundation for potential therapeutic applications.

Quantitative Data Summary

The following tables summarize the available quantitative data for Peiminine's biological activity from various in-vitro studies.

| Cell Line | Assay | IC50 Value | Reference |

| H1299 (Human NSCLC) | Cell Viability | 97.4 μM | [2] |

| HepG2 (Human Hepatocellular Carcinoma) | Cytotoxicity | Effective at 2-14 µg/mL | [1] |

| Hela (Human Cervical Cancer) | Cytotoxicity | Effective at 2-14 µg/mL | [1] |

| SW480 (Human Colon Adenocarcinoma) | Cytotoxicity | Effective at 2-14 µg/mL | [1] |

| MCF-7 (Human Breast Adenocarcinoma) | Cytotoxicity | Effective at 2-14 µg/mL | [1] |

Table 1: Summary of IC50 and Cytotoxicity Values for Peiminine in Cancer Cell Lines.

| Cell Type | Stimulant | Assay | Effective Concentration | Effect | Reference |

| Mouse Bone Marrow-Derived Macrophages (BMDMs) | C. acnes | Western Blot / ELISA | 20 µM, 60 µM, 120 µM | Inhibition of pro-inflammatory mediators (pro-IL-1β, COX-2, TNF-α, IL-6) | [3] |

| Mouse Mammary Epithelial Cells (mMECs) | LPS | ELISA / Western Blot | 30-70 µg/mL | Reduction of pro-inflammatory mediators (TNF-α, IL-6, COX-2) | [4] |

| A549 (Human NSCLC) | - | UPLC-MS/MS | 25-200 µg/mL | Cellular uptake demonstrated | [5] |

Table 2: Effective Concentrations of Peiminine in Anti-inflammatory and Cellular Uptake Assays.

Key Therapeutic Targets and Signaling Pathways

Peiminine has been shown to modulate several key signaling pathways implicated in inflammation and cancer. The primary targets identified are the NF-κB and PI3K-Akt pathways.

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses. Peiminine has been demonstrated to suppress the activation of NF-κB.[3][4]

-

Mechanism of Action: In response to inflammatory stimuli such as lipopolysaccharide (LPS) or Cutibacterium acnes, Peiminine inhibits the phosphorylation and subsequent degradation of IκBα. This prevents the translocation of the NF-κB p65 subunit to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes like TNF-α, IL-6, IL-1β, and COX-2.[3][4]

The PI3K-Akt pathway is crucial for cell survival, proliferation, and growth. Its dysregulation is a hallmark of many cancers. Peiminine has been identified as an inhibitor of this pathway in non-small cell lung cancer (NSCLC) cells.[2][6]

-

Mechanism of Action: Peiminine is predicted to bind to and inhibit key upstream regulators of the PI3K-Akt pathway, including PIK3CG, SRC, and JAK3. By inhibiting these kinases, Peiminine prevents the phosphorylation and activation of Akt. This leads to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, ultimately inducing apoptosis in cancer cells.[2][6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for Peiminine.

-

Objective: To determine the cytotoxic effect of Peiminine on cancer cells.

-

Methodology:

-

Seed cells (e.g., H1299) in 96-well plates at a specified density and allow them to adhere overnight.

-

Treat the cells with varying concentrations of Peiminine (e.g., 0.7 μM to 200 μM) for a defined period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value.[2][5]

-

-

Objective: To quantify the expression levels of specific proteins in a signaling pathway.

-

Methodology:

-

Culture cells (e.g., BMDMs) and pre-treat with different concentrations of Peiminine (e.g., 20 μM, 60 μM, 120 μM) for a specified time (e.g., 30 minutes).

-

Stimulate the cells with an inflammatory agent (e.g., heat-killed C. acnes) for a defined period (e.g., 6 hours).

-

Lyse the cells to extract total protein and determine the protein concentration.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., p-NF-κB, p-IκB, β-actin).

-

Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescence substrate and imaging system.

-

Quantify the band intensities relative to a loading control (e.g., β-actin).[3]

-

-

Objective: To measure the transcriptional activity of NF-κB.

-

Methodology:

-

Transfect cells (e.g., RAW264.7) with a luciferase reporter plasmid containing NF-κB binding sites in its promoter.

-

Allow the cells to express the reporter gene for a defined period (e.g., 24 hours).

-

Treat the cells with Peiminine at various concentrations for a specified time.

-

Stimulate the cells with an NF-κB activator (e.g., LPS).

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.[3]

-

Conclusion

While specific data on this compound remains elusive, the comprehensive research on the structurally related alkaloid Peiminine provides a strong foundation for inferring its potential therapeutic targets. Peiminine exhibits potent anti-inflammatory and anti-cancer activities primarily through the inhibition of the NF-κB and PI3K-Akt signaling pathways. The detailed experimental protocols and quantitative data presented herein offer a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of Fritillaria alkaloids. Further investigation is warranted to determine if this compound shares a similar pharmacological profile with Peiminine.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A Multi-Level Study on the Anti-Lung Cancer Mechanism of Peiminine, a Key Component of Fritillaria ussuriensis Maxim.: Integrating Quality Analysis, Network Pharmacology, Bioinformatics Analysis, and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peiminine Exerts Its Anti-Acne Effects by Regulating the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Pharmacodynamics and Cellular Uptake of Peimine and Peiminine in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Pingbeimine C and its Role in Ethnopharmacology

Introduction

This compound is a naturally occurring isosteroidal alkaloid found in various species of the Fritillaria genus, plants with a long and storied history in traditional Chinese medicine (TCM). For centuries, the bulbs of Fritillaria species, known as "Beimu," have been utilized for their potent antitussive, expectorant, and anti-inflammatory properties, primarily in the treatment of respiratory ailments such as bronchitis, asthma, and cough.[1][2][3] this compound, as one of the key chemical constituents, is an active area of research for its potential therapeutic applications in modern medicine. This technical guide provides a comprehensive overview of this compound, including its ethnopharmacological background, chemical properties, and known biological activities, with a focus on its potential as a lead compound in drug discovery.

Chemical and Physical Properties

This compound is a C27 steroid alkaloid with a complex hexacyclic structure. Its chemical and physical properties are summarized in the table below.[4][5]

| Property | Value | Reference |

| Molecular Formula | C₂₇H₄₃NO₆ | [4] |

| Molecular Weight | 477.6 g/mol | [6] |

| CAS Number | 128585-96-6 | [6] |

| IUPAC Name | (1S,2S,6S,9S,10S,11R,12S,15S,16S,18S,20S,23R,24S)-10,12,14,16,20-pentahydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.0²,¹¹.0⁴,⁹.0¹⁵,²⁴.0¹⁸,²³]pentacosan-17-one | [6] |

| Solubility | Soluble in methanol, ethanol, DMSO and other organic solvents. | [4] |

Ethnopharmacology and Traditional Uses

The genus Fritillaria encompasses over 100 species, many of which have been used in traditional medicine systems across Asia and Europe.[3] In TCM, different species of Fritillaria are used to treat a range of conditions. For instance, the bulbs of Fritillaria cirrhosa ("Chuanbeimu") are traditionally used for clearing heat, moistening the lungs, and resolving phlegm, making them a remedy for dry, hacking coughs.[3][7] Other species like Fritillaria thunbergii ("Zhebeimu") are used for similar respiratory conditions.[7] The therapeutic effects of these plants are largely attributed to their rich alkaloid content, including isosteroidal alkaloids like this compound.[2] These traditional uses provide a valuable starting point for modern pharmacological research into the specific bioactivities of individual compounds.

Biological Activities and Therapeutic Potential

While research specifically on this compound is limited, studies on closely related Fritillaria alkaloids and extracts provide strong indications of its potential pharmacological effects. The primary areas of investigation include anti-inflammatory, anticancer, and respiratory effects.

Anti-inflammatory Activity

Inflammation is a key pathological feature of many respiratory diseases for which Fritillaria is traditionally used. While direct evidence for this compound is not yet available, studies on other Fritillaria alkaloids suggest a potent anti-inflammatory mechanism. For example, peimine, another major alkaloid, has been shown to inhibit the production of pro-inflammatory cytokines.

Anticancer Activity

Quantitative Data on Related Fritillaria Alkaloids

The following table summarizes available quantitative data for other prominent Fritillaria alkaloids, which may serve as a reference for the potential potency of this compound.

| Compound | Activity | Cell Line/Model | IC50 / Effect |